The synthesis of GW 766994 involves several key steps, although specific proprietary details are often not disclosed in public literature. Generally, the synthesis can be summarized as follows:
The molecular structure of GW 766994 reveals significant features that contribute to its biological activity:
GW 766994 can undergo various chemical reactions, which can be categorized as follows:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogens for substitution reactions.
GW 766994 exerts its pharmacological effects primarily through its action as an antagonist at the chemokine receptor-3:
The physical and chemical properties of GW 766994 are critical for its application in research and potential therapeutic use:
Data regarding these properties can be obtained through experimental characterization techniques such as differential scanning calorimetry and thermogravimetric analysis .
GW 766994 has several significant scientific applications:
The C-C chemokine receptor type 3 (CCR3), a G-protein-coupled receptor (GPCR), serves as a master regulator of eosinophil and basophil trafficking in allergic inflammation and immune pathologies. It binds multiple ligands, including eotaxins (CCL11, CCL24, CCL26), RANTES (CCL5), and MCP-3 (CCL7), which trigger downstream signaling cascades like MAPK/ERK, PI3K/AKT, and calcium mobilization [5] [7]. CCR3 is highly expressed on eosinophils, mast cells, Th2 lymphocytes, and basophils—cell types central to type 2 inflammation. In pathologies such as asthma, allergic rhinitis, atopic dermatitis (AD), and eosinophilic bronchitis, CCR3 activation drives tissue infiltration of effector cells, degranulation, and release of pro-inflammatory mediators (e.g., IL-4, IL-5, histamine) [1] [5] [6]. Preclinical validation includes CCR3-knockout mice showing ~70% reduction in allergen-induced airway eosinophilia, underscoring its therapeutic relevance [7].
Table 1: Key CCR3 Ligands and Associated Pathologies
Ligand | Affinity for CCR3 | Primary Pathologies Involved |
---|---|---|
CCL11 (Eotaxin-1) | High (nM range) | Asthma, Eosinophilic Esophagitis |
CCL24 (Eotaxin-2) | High | Atopic Dermatitis, Allergic Rhinitis |
CCL26 (Eotaxin-3) | High | Asthma, Atopic Dermatitis |
CCL5 (RANTES) | Moderate | Myocardial Infarction, Atherosclerosis |
CCL7 (MCP-3) | Moderate | Chronic Obstructive Pulmonary Disease |
Despite promising biology, clinical translation of CCR3 antagonists has faced challenges: ligand redundancy, overlapping receptor specificity, and insufficient target engagement in human trials [6]. For example, in asthma, multiple chemokine axes (e.g., CCR1, CCR5) can compensate for CCR3 blockade [5].
GW 766994 (developmental codes: GW-994, GW766994; CAS: 408303-43-5) is an orally bioavailable, small-molecule antagonist designed to selectively inhibit CCR3. Its chemical structure comprises a benzamide core linked to a morpholine ring and a 3,4-dichlorophenyl group, with the stereocenter at the C2 position of morpholine critical for binding (IUPAC: 4-[[[[[[(2S)-4-[(3,4-dichlorophenyl)methyl]-2-morpholinyl]methyl]amino]carbonyl]amino]methyl]-benzamide) [1] [8]. With a molecular weight of 451.35 g/mol and formula C₂₁H₂₄Cl₂N₄O₃, it exhibits nanomolar affinity for human CCR3 (pKi = 7.86) [1] [3].
Discovered by GlaxoSmithKline (GSK), GW 766994 emerged from optimization efforts to enhance potency and metabolic stability. Early analogs like BMS-639623 showed poor metabolic stability in human liver microsomes, but GW 766994 retained efficacy in cellular assays:
Table 2: Key Research Applications of GW 766994
Disease Model | Findings | Mechanistic Insights |
---|---|---|
Eosinophilic Asthma (Preclinical) | Reduced airway hyperresponsiveness and eosinophil counts in allergen-challenged mice | Suppressed CCL11-induced degranulation and ERK activation |
Alzheimer’s Disease (In Vitro) | Reversed CCL11-induced tau hyperphosphorylation and Aβ production in hippocampal neurons | Inhibited CDK5/GSK3β pathway via CCR3 blockade [8] |
Myocardial Infarction (Mouse I/R) | No functional improvement but induced neutrophil retention in infarct zones | Impaired neutrophil apoptosis/egress without altering angiogenesis [2] |
Atopic Dermatitis (Screening) | Used as reference antagonist in label-free CCR3 pathway profiling | Identified natural product antagonists (e.g., emodin) [6] |
In phase II trials for asthma, however, GW 766994 showed only modest reduction in airway hyperresponsiveness and failed to suppress luminal eosinophilia over 10 days [6]. This was attributed to:
Current research explores biased CCR3 antagonists (e.g., peptide nanoparticle R321) that block G-protein signaling while promoting receptor internalization—addressing a key limitation of GW 766994 [7]. As of 2025, GW 766994 remains a discontinued clinical candidate (phase II) but a vital tool compound for studying CCR3 biology in diverse pathologies, from Alzheimer’s to eosinophilic disorders [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7